molecular formula C11H11N5O3 B14735999 [(E)-(3-methyl-1,4-dioxidoquinoxaline-1,4-diium-2-yl)methylideneamino]urea

[(E)-(3-methyl-1,4-dioxidoquinoxaline-1,4-diium-2-yl)methylideneamino]urea

Cat. No.: B14735999
M. Wt: 261.24 g/mol
InChI Key: QMPOPGWEGGBUAB-AWNIVKPZSA-N
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Description

[(E)-(3-methyl-1,4-dioxidoquinoxaline-1,4-diium-2-yl)methylideneamino]urea is a complex organic compound with potential applications in various scientific fields. This compound features a quinoxaline core, which is known for its diverse biological activities, and a urea moiety, which is often involved in hydrogen bonding and molecular recognition processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(E)-(3-methyl-1,4-dioxidoquinoxaline-1,4-diium-2-yl)methylideneamino]urea typically involves multi-step organic reactions. One common method starts with the preparation of the quinoxaline core, which can be synthesized through the condensation of o-phenylenediamine with a diketone. The resulting quinoxaline is then oxidized to introduce the dioxido groups. The final step involves the reaction of the oxidized quinoxaline with an isocyanate to form the urea derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts to enhance reaction rates and the implementation of continuous flow reactors to improve scalability.

Chemical Reactions Analysis

Types of Reactions

[(E)-(3-methyl-1,4-dioxidoquinoxaline-1,4-diium-2-yl)methylideneamino]urea can undergo various chemical reactions, including:

    Oxidation: The quinoxaline core can be further oxidized under strong oxidative conditions.

    Reduction: The dioxido groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the urea moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Further oxidized quinoxaline derivatives.

    Reduction: Hydroxylated quinoxaline derivatives.

    Substitution: Urea derivatives with various substituents.

Scientific Research Applications

Chemistry

In chemistry, [(E)-(3-methyl-1,4-dioxidoquinoxaline-1,4-diium-2-yl)methylideneamino]urea can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound can be studied for its potential as a bioactive molecule. The quinoxaline core is known for its antimicrobial and anticancer properties, making this compound a candidate for drug development.

Medicine

In medicine, this compound could be investigated for its therapeutic potential. Its ability to interact with biological targets through hydrogen bonding and other interactions makes it a promising lead compound.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It can also be employed in the design of sensors and catalysts.

Mechanism of Action

The mechanism of action of [(E)-(3-methyl-1,4-dioxidoquinoxaline-1,4-diium-2-yl)methylideneamino]urea involves its interaction with molecular targets through hydrogen bonding and π-π stacking interactions. The quinoxaline core can intercalate with DNA, disrupting its function, while the urea moiety can form hydrogen bonds with proteins, affecting their activity.

Comparison with Similar Compounds

Similar Compounds

    [(E)-(3-methylquinoxaline-1,4-diium-2-yl)methylideneamino]urea: Lacks the dioxido groups, resulting in different reactivity and biological activity.

    [(E)-(3-methyl-1,4-dioxidoquinoxaline-1,4-diium-2-yl)methylideneamino]thiourea: Contains a thiourea moiety instead of urea, which can alter its hydrogen bonding capabilities.

Uniqueness

[(E)-(3-methyl-1,4-dioxidoquinoxaline-1,4-diium-2-yl)methylideneamino]urea is unique due to the presence of both the dioxidoquinoxaline core and the urea moiety. This combination allows for a wide range of interactions with biological targets and chemical reagents, making it a versatile compound for various applications.

Properties

Molecular Formula

C11H11N5O3

Molecular Weight

261.24 g/mol

IUPAC Name

[(E)-(3-methyl-1,4-dioxidoquinoxaline-1,4-diium-2-yl)methylideneamino]urea

InChI

InChI=1S/C11H11N5O3/c1-7-10(6-13-14-11(12)17)16(19)9-5-3-2-4-8(9)15(7)18/h2-6H,1H3,(H3,12,14,17)/b13-6+

InChI Key

QMPOPGWEGGBUAB-AWNIVKPZSA-N

Isomeric SMILES

CC1=[N+](C2=CC=CC=C2[N+](=C1/C=N/NC(=O)N)[O-])[O-]

Canonical SMILES

CC1=[N+](C2=CC=CC=C2[N+](=C1C=NNC(=O)N)[O-])[O-]

Origin of Product

United States

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